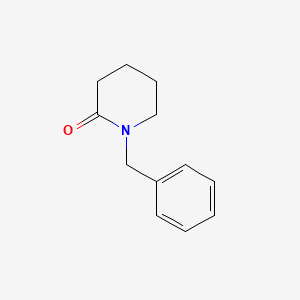

1-Benzylpiperidin-2-on

Übersicht

Beschreibung

1-Benzylpiperidin-2-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by a piperidin-2-one core structure with a benzyl group attached to the nitrogen atom. This structure is a common motif in medicinal chemistry due to its relevance in the synthesis of compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of 1-Benzylpiperidin-2-one derivatives has been explored in several studies. For instance, the synthesis of 1-benzyl-4-(chloromethyl)piperidine, a related compound, has been described as a precursor for potential pharmaceuticals . Another study reports the synthesis of a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which showed high affinity for sigma1 receptors, indicating their potential as radiotracers for imaging studies . Additionally, a novel 1-benzylpiperazin-2-one nitrone has been synthesized, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines . A scalable and environmentally benign synthesis method for 2- and 4-substituted benzylpiperidines has also been developed, demonstrating the importance of temperature, acidity, and substrate structure in the synthesis process .

Molecular Structure Analysis

The molecular structure of 1-Benzylpiperidin-2-one derivatives has been elucidated using various spectroscopic techniques. For example, a series of 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones were synthesized and characterized by mass, 1H, and 13C NMR spectral studies . The stereochemistry of these compounds was investigated using 1D/2D NMR and single-crystal XRD, revealing that they exist in a chair conformation with equatorial orientation of all substituents .

Chemical Reactions Analysis

1-Benzylpiperidin-2-one derivatives participate in various chemical reactions. Acid-catalyzed reactions of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one lead to the formation of new polycyclic indole derivatives . The reaction mechanism involves cyclization steps and intramolecular 1,5-dipolar cyclization, highlighting the compound's reactivity towards the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzylpiperidin-2-one derivatives are influenced by their molecular structure and substituents. The NMR and XRD studies of these compounds provide insights into their conformational preferences and the orientation of substituents, which are crucial for understanding their reactivity and potential interactions with biological targets . For instance, the chair conformation with equatorial orientation of substituents is proposed for a series of synthesized compounds, with some suggesting a boat conformation in solution .

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -synthese

Piperidinderivate, wie z. B. 1-Benzylpiperidin-2-on, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie, wobei ihre Derivate in mehr als zwanzig Klassen von Arzneimitteln vorkommen . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .

Antikrebsanwendungen

Piperidinderivate werden auf verschiedene Weise als Antikrebsmittel eingesetzt . Sie zeigen vielversprechende Ergebnisse bei der Antiproliferation und antimetastatischen Wirkung auf verschiedene Krebsarten sowohl in vitro als auch in vivo .

Antimikrobielle Anwendungen

Piperidinderivate besitzen auch antimikrobielle Eigenschaften . Sie können bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden und bieten eine mögliche Lösung für das wachsende Problem der Antibiotikaresistenz .

Analgetische Anwendungen

Piperidinderivate werden als Analgetika verwendet . Sie können bei verschiedenen medizinischen Erkrankungen Schmerzlinderung verschaffen und sind somit ein wichtiger Bestandteil von Schmerzmanagementstrategien .

Entzündungshemmende Anwendungen

Piperidinderivate haben entzündungshemmende Eigenschaften . Sie können zur Behandlung von Erkrankungen eingesetzt werden, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis, Asthma und Autoimmunerkrankungen .

Antipsychotische Anwendungen

Piperidinderivate werden als Antipsychotika eingesetzt . Sie können helfen, Symptome von psychischen Erkrankungen wie Schizophrenie, bipolare Störung und schwere depressive Störung zu kontrollieren .

Safety and Hazards

Zukünftige Richtungen

Piperidine-containing compounds, such as 1-Benzylpiperidin-2-one, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a strong interest in this field . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds are likely to be key areas of future research .

Eigenschaften

IUPAC Name |

1-benzylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEGMEBCXGDFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409117 | |

| Record name | 1-benzylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4783-65-7 | |

| Record name | 1-benzylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)